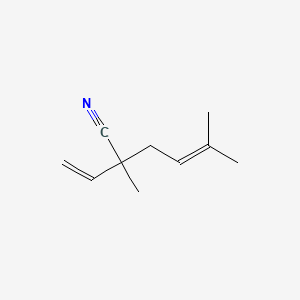
4-Hexenenitrile, 2-ethenyl-2,5-dimethyl-
Cat. No. B8695160
Key on ui cas rn:
97384-47-9
M. Wt: 149.23 g/mol
InChI Key: LQOKMYRSZCREEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04625046
Procedure details


Into a 1 liter 4-neck flask equipped with a stirrer, reflux cooler, and dropping funnel, 48 g (1.2 moles) of solid sodium hydroxide, 200 ml of toluene and 10 g of tetrabutyl ammonium bromide were first introduced, and heated to 70° C. Within 2 hours, a mixture of 81 g (1 mole) of 2-methyl-2-butenenitrile, and 125.4 g (1.2 moles) of prenyl chloride were added dropwise while stirring. Thereupon, the reaction mixture was further stirred for 3 hours at 75° C. For processing the reaction mixture, excess sodium hydroxide and sodium chloride formed in the reaction were first washed out with water. Then the phases were separated, and the organic phase washed with water to neutrality. After withdrawing the solvent, distillation took place in vacuo in a 30 cm. Vigreux column. The yield in desired product amounted to 62 g, ; corresponding to 41% of the theoretical.
[Compound]
Name
solid
Quantity
48 g
Type
reactant
Reaction Step One








Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4](=[CH:7][CH3:8])[C:5]#[N:6].C(Cl)C=[C:11]([CH3:13])[CH3:12].[Cl-].[Na+].[C:17]1(C)C=CC=C[CH:18]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:3][C:4]([CH:17]=[CH2:18])([CH2:7][CH:8]=[C:11]([CH3:13])[CH3:12])[C:5]#[N:6] |f:0.1,4.5,7.8|
|
Inputs


Step One
[Compound]
|
Name
|
solid
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
81 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#N)=CC
|
|
Name
|
|
|
Quantity
|
125.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C(C)C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 1 liter 4-neck flask equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux cooler
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Thereupon, the reaction mixture was further stirred for 3 hours at 75° C
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed in the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
were first washed out with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed with water to neutrality
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After withdrawing
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent, distillation
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
